ethyl 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
ethyl 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C10H15N3O4S and a molecular weight of 273.31 g/mol . This compound is a member of the pyrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(1,1-dioxothiolan-3-yl)pyrazole-4-carboxylate typically involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with 1,1-dioxothiolane under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to a temperature range of 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity . The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
ethyl 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(1,1-dioxothiolan-3-yl)pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
ethyl 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carboxylate is unique due to the presence of the 1,1-dioxothiolan-3-yl group, which imparts specific chemical and biological properties . This group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
ethyl 5-amino-1-(1,1-dioxothiolan-3-yl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c1-2-17-10(14)8-5-12-13(9(8)11)7-3-4-18(15,16)6-7/h5,7H,2-4,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEDSNDHNRHRTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CCS(=O)(=O)C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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